3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid
Description
3-[(4-Ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoic acid (CAS 1427521-36-5) is a synthetic indole derivative characterized by a naphthalene moiety substituted with an ethyl group at the 4-position, linked via a carbonyl bridge to the 3-position of an indole ring. The indole nitrogen is further substituted with a pentanoic acid chain. Its molecular formula is C₂₄H₂₁NO₃, with a molar mass of 371.43 g/mol and a predicted pKa of 4.73, indicating weak acidic properties due to the carboxylic acid group .
Properties
IUPAC Name |
5-[3-(4-ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-2-18-14-15-22(20-10-4-3-9-19(18)20)26(30)23-17-27(16-8-7-13-25(28)29)24-12-6-5-11-21(23)24/h3-6,9-12,14-15,17H,2,7-8,13,16H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGSQKIUCYVUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017850 | |
| Record name | JWH-210 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427521-36-5 | |
| Record name | JWH-210 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of JWH 210 N-pentanoic acid metabolite involves the metabolism of JWH 210. JWH 210 itself is synthesized through a series of chemical reactions involving the condensation of 4-ethyl-1-naphthoyl chloride with 1-pentylindole. The resulting compound undergoes further metabolic processes in the liver, leading to the formation of JWH 210 N-pentanoic acid metabolite .
Industrial Production Methods
the synthesis of its parent compound, JWH 210, involves standard organic synthesis techniques, which can be scaled up for industrial production if necessary .
Chemical Reactions Analysis
Types of Reactions
JWH 210 N-pentanoic acid metabolite undergoes various chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of the pentyl side chain to form the carboxylic acid group.
Hydroxylation: Hydroxylation of the naphthoyl ring and the pentyl side chain can also occur.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Hydroxylation: Hydroxylation reactions typically involve enzymes such as cytochrome P450 in biological systems.
Major Products Formed
The major product formed from the oxidation of JWH 210 is JWH 210 N-pentanoic acid metabolite. Hydroxylation can lead to the formation of hydroxylated metabolites, such as JWH 210 N-(4-hydroxypentyl) metabolite and JWH 210 N-(5-hydroxypentyl) metabolite .
Scientific Research Applications
JWH 210 N-pentanoic acid metabolite is used in various scientific research applications, including:
Analytical Chemistry: It serves as a reference standard for the detection and quantification of synthetic cannabinoids in biological samples.
Pharmacology: Research on the pharmacokinetics and metabolism of synthetic cannabinoids often involves studying their metabolites.
Toxicology: Understanding the metabolic pathways and potential toxicity of synthetic cannabinoids is crucial for assessing their safety
Mechanism of Action
The mechanism of action of JWH 210 N-pentanoic acid metabolite is not well-characterized. as a metabolite of JWH 210, it is likely to interact with cannabinoid receptors (CB1 and CB2) in the body. JWH 210 itself acts as a potent agonist at these receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substitutions at the naphthalene ring, indole nitrogen, and functional groups. Below is a comparative analysis of key derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Differences:
Functional Groups: The target compound and JWH-018 metabolite feature a pentanoic acid chain, enhancing hydrophilicity and ionization at physiological pH, which reduces blood-brain barrier (BBB) penetration compared to alkylated analogs like (4-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone . Ketone-containing derivatives (e.g., 4-chloro analog) exhibit higher lipophilicity, favoring CNS activity but shorter metabolic half-lives.
Substituent Effects: The 4-ethyl group on the naphthalene ring may enhance van der Waals interactions with cannabinoid receptors compared to smaller groups (e.g., methyl) or electron-withdrawing substituents (e.g., chloro) .
Biological Implications: Carboxylic acid derivatives like the target compound are likely phase I metabolites of alkylated synthetic cannabinoids, as seen with JWH-018 . Their ionization at physiological pH makes them detectable in urine, useful for forensic analysis. Pentyl-substituted analogs (e.g., 4-ethylnaphthalenyl-pentylindole methanone) retain psychoactivity due to improved BBB penetration but are metabolized faster .
Biological Activity
Chemical Structure and Properties
ENPCA is characterized by its unique structural features, which include:
- Indole Core : A bicyclic structure known for its presence in many biologically active compounds.
- Naphthyl Group : Contributes to the compound's hydrophobicity and potential interactions with biological membranes.
- Pentanoic Acid Chain : Enhances solubility and may influence the compound's pharmacokinetics.
Structural Formula
Pharmacological Effects
- Anticancer Activity :
- Anti-inflammatory Properties :
- Neuroprotective Effects :
- Receptor Interaction : ENPCA is believed to interact with specific receptors involved in cell signaling pathways. Its binding affinity to cannabinoid receptors suggests a role in modulating neurotransmitter release and neuronal excitability .
- Signal Transduction Pathways : The compound may influence pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and proliferation .
Study 1: Anticancer Efficacy
In a recent study published in Molecular Cancer Therapeutics, researchers evaluated ENPCA's effects on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at 15 µM. The study concluded that ENPCA induces apoptosis via mitochondrial dysfunction and caspase activation .
Study 2: Neuroprotection in Animal Models
A study conducted on mice exposed to neurotoxic agents demonstrated that ENPCA treatment significantly improved cognitive functions compared to control groups. Behavioral assays showed enhanced memory retention, correlating with reduced levels of oxidative stress markers in the brain tissue .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Neuroprotective | Improved cognitive function |
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | Estimated at 45% |
| Half-life | 4 hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
